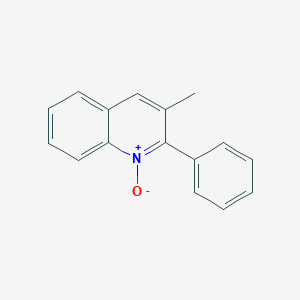
3-Methyl-2-phenylquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenylquinoline 1-oxide (MPO) is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a quinoline ring structure with a phenyl and methyl group attached to it. The compound is known for its ability to generate reactive oxygen species (ROS) and is widely used as a tool to investigate the biochemical and physiological effects of oxidative stress.
Mecanismo De Acción
3-Methyl-2-phenylquinoline 1-oxide generates ROS through a process known as redox cycling. The compound is first oxidized to form a radical cation, which can then react with oxygen to form superoxide. Superoxide can then undergo further reactions to form hydrogen peroxide and other ROS. The ROS generated by 3-Methyl-2-phenylquinoline 1-oxide can cause oxidative damage to cellular components, leading to cell death or dysfunction.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-phenylquinoline 1-oxide-induced oxidative stress has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce DNA damage, protein oxidation, lipid peroxidation, and other forms of cellular damage. 3-Methyl-2-phenylquinoline 1-oxide has also been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-phenylquinoline 1-oxide has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and can be produced on a large scale. 3-Methyl-2-phenylquinoline 1-oxide is also stable and can be stored for extended periods, making it convenient for use in experiments. However, 3-Methyl-2-phenylquinoline 1-oxide also has some limitations. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its ability to induce multiple forms of cellular damage.
Direcciones Futuras
There are several future directions for research involving 3-Methyl-2-phenylquinoline 1-oxide. One area of interest is the use of 3-Methyl-2-phenylquinoline 1-oxide as a tool to investigate the role of oxidative stress in aging and age-related diseases. Another area of interest is the development of new compounds that can selectively target 3-Methyl-2-phenylquinoline 1-oxide and other sources of oxidative stress. Finally, there is a need for further research to better understand the mechanisms by which 3-Methyl-2-phenylquinoline 1-oxide induces oxidative stress and cellular damage.
Métodos De Síntesis
The synthesis of 3-Methyl-2-phenylquinoline 1-oxide involves the condensation of 2-acetyl-1-methylquinoline with benzaldehyde in the presence of an acid catalyst. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 3-Methyl-2-phenylquinoline 1-oxide. The synthesis of 3-Methyl-2-phenylquinoline 1-oxide is relatively simple and can be performed on a large scale, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
3-Methyl-2-phenylquinoline 1-oxide has been widely used as a tool to investigate the role of oxidative stress in various biological systems. The compound has been shown to induce oxidative stress in cells and tissues, leading to the formation of ROS. This oxidative stress can lead to DNA damage, protein oxidation, lipid peroxidation, and other cellular damage. 3-Methyl-2-phenylquinoline 1-oxide has been used to study the effects of oxidative stress on cancer cells, cardiovascular disease, neurodegenerative diseases, and other pathological conditions.
Propiedades
Número CAS |
14300-19-7 |
|---|---|
Nombre del producto |
3-Methyl-2-phenylquinoline 1-oxide |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-methyl-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C16H13NO/c1-12-11-14-9-5-6-10-15(14)17(18)16(12)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
VEYVAINZOJHYKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canónico |
CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Sinónimos |
3-Methyl-2-phenylquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




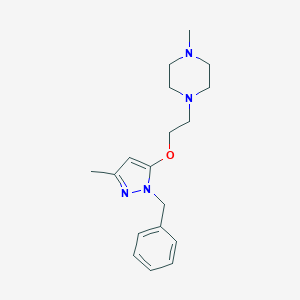
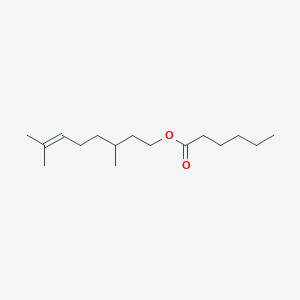

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
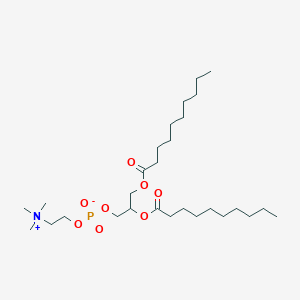
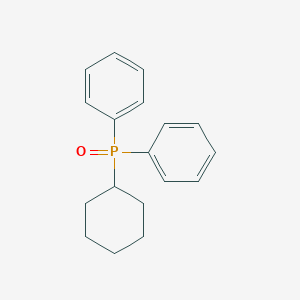
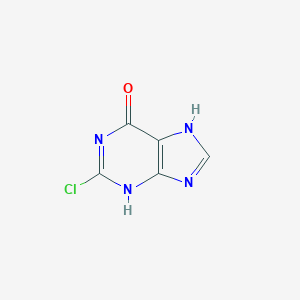
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
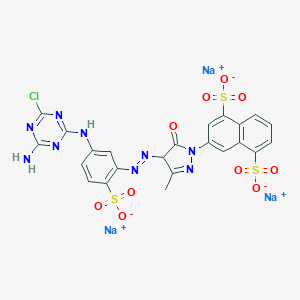

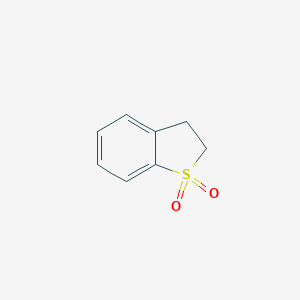

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)